molecular formula C12H23N3O2 B070700 Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate CAS No. 178311-48-3

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Cat. No.: B070700
CAS No.: 178311-48-3
M. Wt: 241.33 g/mol
InChI Key: KEQBTRKQDYXHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: is an organic compound with the molecular formula C12H23N3O2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and piperazine, a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine with piperazine under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is often maintained at a low level to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Substitution Reactions

The piperazine and azetidine nitrogen atoms are nucleophilic sites for substitution. Common reactions include:

Nucleophilic Aromatic Substitution

Reactions with aryl halides or heteroaryl halides under basic conditions yield aryl/heteroaryl-substituted derivatives. For example:

Reagents/ConditionsProductYieldSource
K₂CO₃, DMF, 60°C, 5-bromopyridin-3-ol3-(5-Bromopyridin-3-yloxy)azetidine derivative100%
NaOtBu, DMF, 100°C, 4-phenoxyphenoxy3-(4-Phenoxyphenoxy)azetidine analog67%

Alkylation and Arylation

The piperazine nitrogen undergoes alkylation with alkyl halides or arylating agents:

  • Reaction with methyl iodide in THF produces N-methylpiperazine derivatives .
  • Coupling with benzyl bromides generates benzyl-protected intermediates for further functionalization .

Oxidation and Reduction

The azetidine ring and piperazine group participate in redox reactions:

Oxidation

  • Azetidine Ring : Oxidation with KMnO₄ or CrO₃ converts the azetidine ring to lactams or ketones .
  • Piperazine : Hydrogen peroxide oxidizes piperazine to pyrazine derivatives under acidic conditions .

Reduction

  • LiAlH₄ reduces ester groups to alcohols, enabling access to hydroxylated intermediates .
  • Catalytic hydrogenation (H₂/Pd-C) saturates unsaturated side chains without affecting the azetidine core .

Hydrolysis

The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions:

ConditionsProductApplicationSource
TFA/DCM (1:1), RT, 2 hr3-(Piperazin-1-yl)azetidineFree amine for peptide coupling
HCl/dioxane, refluxHydrochloride saltWater-soluble intermediates

Cyclization Reactions

The compound serves as a precursor for fused-ring systems:

  • Aza-Michael Addition : Reacts with α,β-unsaturated carbonyl compounds to form bicyclic azetidine derivatives (e.g., 1,3′-biazetidines) .
  • Ring Expansion : Treatment with epoxides or strained alkenes generates six- or seven-membered heterocycles .

Ester Modifications

  • Transesterification with alcohols (e.g., methanol) under acidic conditions yields methyl esters .
  • Reaction with Grignard reagents introduces alkyl/aryl groups at the carbonyl position .

Piperazine Functionalization

  • Sulfonylation : Piperazine reacts with sulfonyl chlorides to form sulfonamides, enhancing pharmacological properties.
  • Acylation : Acetic anhydride acetylates the piperazine nitrogen, altering solubility and reactivity .

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders reactions at the azetidine C-1 position, directing selectivity to C-3 and piperazine sites .
  • Solvent Influence : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the piperazine nitrogen .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is recognized for its potential as a lead compound in drug development. The structure of this compound, which includes a piperazine moiety and an azetidine ring, suggests that it may exhibit pharmacological properties similar to other biologically active molecules containing these functional groups.

Potential Therapeutic Uses

Organic Synthesis Applications

This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its synthesis typically involves multi-step organic reactions, which can be optimized based on available reagents and desired yields.

While specific biological activities of this compound have not been extensively documented, some studies highlight its role as an organic buffering agent in cell cultures. It has been observed to maintain pH levels critical for various biological processes.

Case Study Insights

A study indicated that this compound exhibits significant buffering capacity within a pH range of 6 to 8.5, which is essential for cellular viability and function in laboratory settings. Moreover, compounds structurally related to this compound have been shown to possess various biological activities, suggesting avenues for future research into its therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The azetidine ring may also contribute to the compound’s overall bioactivity by providing structural rigidity and enhancing binding affinity .

Comparison with Similar Compounds

  • Tert-butyl 3-(piperazin-1-yl)methyl)azetidine-1-carboxylate
  • Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Comparison: Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is unique due to its combination of azetidine and piperazine rings. This dual-ring structure imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, tert-butyl 3-(piperazin-1-yl)methyl)azetidine-1-carboxylate has a similar backbone but differs in the substitution pattern, which can affect its reactivity and bioactivity.

Q & A

Q. Synthetic Routes and Optimization

Q. How can researchers optimize the synthesis of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate to improve yield and purity?

The synthesis typically involves coupling azetidine and piperazine derivatives under Boc (tert-butoxycarbonyl) protection. A standard procedure achieved a 51% yield using tert-butyl carbamate intermediates and column chromatography for purification . Optimization strategies include:

  • Catalyst selection : Use palladium catalysts for cross-coupling reactions to enhance efficiency .
  • Temperature control : Maintain temperatures below 138°C to prevent decomposition .
  • Solvent systems : Replace methanol with i-PrOH to improve reaction outcomes in related azetidine syntheses .

Q. Spectroscopic Characterization

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • 1^1H NMR : Critical for identifying the tert-butyl group (δ ~1.4 ppm) and azetidine/piperazine protons. Distinct aromatic proton peaks (δ 7.20–7.89 ppm) confirm structural features .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 255.36 g/mol) and fragmentation patterns .
  • IR spectroscopy : Detects carbamate C=O stretches (~1680–1720 cm1^{-1}) .

Q. Functionalization Strategies

Q. What methodologies enable selective functionalization of the azetidine ring without disrupting the piperazine moiety?

  • Alkylation/Acylation : Modify the azetidine nitrogen using iodomethyl or hydroxymethyl intermediates under Boc protection .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with boronate esters to introduce aryl/heteroaryl groups .
  • Protection-deprotection : Use Boc groups to shield the piperazine ring during azetidine modifications .

Q. Thermal Stability and Decomposition

Q. How does thermal stability influence experimental design for high-temperature reactions?

The compound decomposes at 138°C, generating tert-butyl alcohol and piperazine derivatives. Mitigation strategies include:

  • Temperature limits : Conduct reactions below 100°C .
  • Decomposition monitoring : Use TGA/DSC to assess stability profiles .
  • Alternative conditions : Explore microwave-assisted synthesis to reduce thermal exposure .

Q. Comparative Reactivity with Analogues

Q. How does reactivity differ between this compound and its piperidine/pyrrolidine analogues?

  • Ring strain : Azetidine’s 4-membered ring increases susceptibility to nucleophilic substitution compared to 5-/6-membered analogues .
  • Steric effects : The tert-butyl group hinders electrophilic attacks on the carbamate oxygen .
  • Electronic factors : Piperazine’s electron-rich nitrogen enhances reactivity in alkylation reactions .

Q. Role in Medicinal Chemistry

Q. What design principles guide its use as a scaffold for bioactive molecules?

  • Rigid framework : The azetidine-piperazine core provides spatial orientation for pharmacophore placement .
  • Solubility optimization : The Boc group balances lipophilicity for improved bioavailability .
  • Derivatization : Convert into CNS-active molecules (e.g., quipazine derivatives) via piperazine functionalization .

Q. Contradictory Data Analysis

Q. How should researchers address discrepancies in synthetic yields or conditions?

  • Parameter screening : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent, catalyst) .
  • Purification techniques : Compare silica gel chromatography vs. recrystallization for purity optimization .
  • Cross-validation : Replicate protocols from independent sources to verify reproducibility .

Properties

IUPAC Name

tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQBTRKQDYXHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598352
Record name tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-48-3
Record name 1,1-Dimethylethyl 3-(1-piperazinyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178311-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperazine (149.2 g, 8 mol. equiv.) was heated to a melt and 1-(t-butoxycarbonyl)-3-methanesulphonyloxy-azetidine (see International Patent Application Publication no. WO93/19059) (54.5 g, 217 mmol) was then added. The mixture was heated at 115° C. for twenty four hours. The reaction was cooled and the excess piperazine removed under reduced pressure. The residue was purified by flash column chromatography on silica gel using methanol:dichloromethane (5:95, by volume) as the eluant to give the title compound (51 g).
Quantity
149.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.